Cas no 90-14-2 (1-Iodonaphthalene)

1-Iodonaphthalene structure
1-Iodonaphthalene structure
Nome del prodotto:1-Iodonaphthalene
Numero CAS:90-14-2
MF:C10H7I
MW:254.067054986954
MDL:MFCD00003876
CID:34550
PubChem ID:24854293

1-Iodonaphthalene Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Iodonaphthalene
    • 1-naphthyl iodide
    • 1-iodo-naphthalen
    • alpha-iodonaphthalene
    • iodonaphthalene
    • naphthalene, 1-iodo-
    • 1-I-naphthalene
    • 1-Iodo-naphthalene
    • monoiodonaphthalene
    • Naphthalene,1-iodo
    • NSC 9275
    • Naphthalen-1-yl iodide
    • a-Iodonaphthalene
    • a-Naphthyl iodide
    • 1-iodonapthalene
    • 1-Iodonaphthalene, 97%
    • DTXSID3059004
    • 1-iodonaphthlen
    • FT-0607964
    • NSC-9275
    • NSC9275
    • W-100339
    • 1-Iodonaphthalene, purum, >=96.0% (GC)
    • SCHEMBL150739
    • AKOS009159022
    • CS-W007608
    • 1-iodonaphthlene
    • 1-Iodonaphthalenen
    • 90-14-2
    • (2-cyclohexylcyclohexyl) 2-bromoacetate;1-Iodonaphthalene
    • 1-NAPHTHYLIODIDE
    • I0266
    • A843454
    • 1-iodonaphtalene
    • InChI=1/C10H7I/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7
    • 1-iodnaphthalen
    • .alpha.-Iodonaphthalene
    • 1-naphtyl-iodide
    • MFCD00003876
    • C10-H7-I
    • AS-10304
    • EINECS 201-968-9
    • SY024097
    • EN300-646032
    • 1-Iodonaphthalene (ACI)
    • α-Iodonaphthalene
    • α-Naphthyl iodide
    • Naphthalene, 1iodo
    • DTXCID0048686
    • 1-naphthyl iodide;1-iodonaphthalene;
    • 1Naphthyl iodide
    • alphaIodonaphthalene
    • NS00039352
    • DB-019225
    • MDL: MFCD00003876
    • Inchi: 1S/C10H7I/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
    • Chiave InChI: NHPPIJMARIVBGU-UHFFFAOYSA-N
    • Sorrisi: IC1C2C(=CC=CC=2)C=CC=1
    • BRN: 1906415

Proprietà calcolate

  • Massa esatta: 253.95900
  • Massa monoisotopica: 253.959
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 0
  • Complessità: 133
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 0A^2
  • Carica superficiale: 0
  • XLogP3: niente
  • Conta Tautomer: niente

Proprietà sperimentali

  • Colore/forma: Non disponibile
  • Densità: 1.74 g/mL at 25 °C(lit.)
  • Punto di fusione: 4°C
  • Punto di ebollizione: 305°C(lit.)
  • Punto di infiammabilità: Gradi Fahrenheit:235,4°F
    Gradi Celsius:113°C
  • Indice di rifrazione: n20/D 1.701(lit.)
  • Solubilità: 0.007g/l
  • Coefficiente di ripartizione dell'acqua: Slightly soluble in water.
  • PSA: 0.00000
  • LogP: 3.44440
  • Sensibilità: Light Sensitive
  • Solubilità: Non disponibile

1-Iodonaphthalene Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315,H319,H335
  • Dichiarazione di avvertimento: P261,P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26-S36-S37/39
  • CODICI DEL MARCHIO F FLUKA:8
  • Identificazione dei materiali pericolosi: Xi
  • Frasi di rischio:R36/37/38
  • TSCA:Yes
  • Condizioni di conservazione:Store at room temperature

1-Iodonaphthalene Dati doganali

  • CODICE SA:29036990
  • Dati doganali:

    Codice doganale cinese:

    29036990

1-Iodonaphthalene Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY024097-500g
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SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
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Enamine
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Chemenu
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eNovation Chemicals LLC
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Enamine
EN300-646032-0.1g
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BAI LING WEI Technology Co., Ltd.
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A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B22644-10g
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¥794.00 2023-03-14
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
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90-14-2 98%
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¥29 2024-05-21

1-Iodonaphthalene Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Cuprous iodide ,  Potassium nitrite ,  Hydrogen iodide Solvents: Dimethyl sulfoxide ,  Water ;  30 min, 35 °C
Riferimento
Efficient one-pot transformation of aminoarenes to haloarenes using halodimethylsulfonium halides generated in situ
Baik, Woonphil; Luan, Wanqiang; Lee, Hyun Joo; Yoon, Cheol Hun; Koo, Sangho; et al, Canadian Journal of Chemistry, 2005, 83(3), 213-219

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Hydroquinone ,  Perfluoroisopropyl iodide ,  Oxygen Catalysts: Copper Solvents: Dimethylformamide ;  24 h, rt
Riferimento
Copper-mediated aerobic iodination and perfluoroalkylation of boronic acids with (CF3)2CFI at room temperature
Liu, Xi-Hai; Leng, Jing; Jia, Su-Jiao; Hao, Jian-Hong; Zhang, Fanglin; et al, Journal of Fluorine Chemistry, 2016, 189, 59-67

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Potassium iodide Catalysts: L-Proline ,  Copper oxide (Cu2O) Solvents: Ethanol ;  30 h, 110 °C
Riferimento
Copper-catalyzed conversion of aryl and heteroaryl bromides into the corresponding iodide
Feng, Xiujuan; Li, Lingyu ; Yu, Xiaoqiang; Yamamoto, Yoshinori; Bao, Ming, Catalysis Today, 2016, 274, 129-132

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: N-Iodosuccinimide Catalysts: Potassium acetate Solvents: Acetonitrile ;  4 h, 50 °C; 50 °C → rt
1.2 Reagents: Sodium thiosulfate Solvents: Diethyl ether ,  Water ;  rt
Riferimento
Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications
Molloy, John J.; O'Rourke, Kerry M.; Frias, Carolina P.; Sloan, Nikki L.; West, Matthew J.; et al, Organic Letters, 2019, 21(7), 2488-2492

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt; rt → -25 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  -25 °C; 20 min, -25 °C
1.3 Reagents: Potassium iodide Solvents: Water ;  -25 °C; > 1 min, 80 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Riferimento
A Robust Microfluidic Device for the Synthesis and Crystal Growth of Organometallic Polymers with Highly Organized Structures
Liu, Xiao; Yi, Qiaolian; Han, Yongzhen; Liang, Zhenning; Shen, Chaohua; et al, Angewandte Chemie, 2015, 54(6), 1846-1850

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Potassium iodide ,  Oxygen Catalysts: 1,10-Phenanthroline ,  Copper bromide (CuBr) ;  20 h, 80 °C
Riferimento
Copper-catalyzed halogenation of arylboronic acids
Zhang, Guangyou; Lv, Guanglei; Li, Liping; Chen, Fan; Cheng, Jiang, Tetrahedron Letters, 2011, 52(16), 1993-1995

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: N-Iodosuccinimide Solvents: Acetonitrile ;  12 h, rt
Riferimento
Nickel-catalyzed cross-coupling reaction of carbamates with silylmagnesium reagents
Murugesan, Vetrivelan; Balakrishnan, Venkadesh; Rasappan, Ramesh, Journal of Catalysis, 2019, 377, 293-298

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ;  4 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Riferimento
Orthogonal Stability and Reactivity of Aryl Germanes Enables Rapid and Selective (Multi)Halogenations
Fricke, Christoph ; Deckers, Kristina; Schoenebeck, Franziska, Angewandte Chemie, 2020, 59(42), 18717-18722

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Sodium iodide Solvents: Methanol ,  Water ;  2 h, 40 °C
Riferimento
Transition metal-free electrocatalytic halodeborylation of arylboronic acids with metal halides MX (X = I, Br) to synthesize aryl halides
Fu, Zhengjiang; Hao, Guangguo; Fu, Yaping; He, Dongdong; Tuo, Xun; et al, Organic Chemistry Frontiers, 2020, 7(3), 590-595

Synthetic Routes 10

Condizioni di reazione
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  2761771-64-4 Solvents: Cyclopentanol ;  15 min, 100 °C
1.2 10 min, rt
1.3 Reagents: Sodium iodide ;  2 min, rt; 40 h, rt
Riferimento
Synthesis of (Hetero)aryl/Alkenyl Iodides via Ni-Catalyzed Finkelstein Reaction from Bromides or Chlorides
Liang, Jian-Xing; Yang, Peng-Fei; Shu, Wei, Organometallics, 2022, 41(24), 3795-3800

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide ,  Lithium iodide Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  8 h, 100 °C
Riferimento
Hydrogen-Bond-Donor Solvents Enable Catalyst-Free (Radio)-Halogenation and Deuteration of Organoborons
Yang, Yi; Gao, Xinyan; Zeng, Xiaojun; Han, Junbin; Xu, Bo, Chemistry - A European Journal, 2021, 27(4), 1297-1300

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium iodide Solvents: Acetonitrile
1.2 Reagents: Water Solvents: Diethyl ether
Riferimento
Halodediazoniations of Dry Arenediazonium o-Benzenedisulfonimides in the Presence or Absence of an Electron Transfer Catalyst. Easy General Procedures To Prepare Aryl Chlorides, Bromides, and Iodides
Barbero, Margherita; Degani, Iacopo; Dughera, Stefano; Fochi, Rita, Journal of Organic Chemistry, 1999, 64(10), 3448-3453

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Sodium iodide Catalysts: N,N′-Dimethylethylenediamine ,  Cuprous iodide Solvents: 1,4-Dioxane ;  24 - 72 h, 105 °C
Riferimento
Pseudo five-component synthesis of 2,5-di(hetero)arylthiophenes via a one-pot Sonogashira-Glaser cyclization sequence
Urselmann, Dominik; Antovic, Dragutin; Mueller, Thomas J. J., Beilstein Journal of Organic Chemistry, 2011, 7, 1499-1503

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Iodine Solvents: Acetonitrile ;  9 h, 80 °C
Riferimento
Metal-free iodination of arylboronic acids and the synthesis of biaryl derivatives
Niu, Liting; Zhang, Hao; Yang, Haijun; Fu, Hua, Synlett, 2014, 25(7), 995-1000

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Zinc Catalysts: Dichloro[1,2-di(methoxy-κO)ethane]nickel ,  N,N′-(1,2-Dimethyl-1,2-ethanediylidene)bis[2,6-bis(1-methylethyl)benzenamine Solvents: Dimethylformamide ;  30 min, rt
1.2 Solvents: Dimethylformamide ;  20 h, rt; rt → 0 °C
1.3 Reagents: Iodine ;  10 min, 0 °C
1.4 Reagents: Sodium sulfite ,  Ammonium chloride Solvents: Water
Riferimento
Generation of Organozinc Reagents by Nickel Diazadiene Complex Catalyzed Zinc Insertion into Aryl Sulfonates
Klein, Philippe ; Lechner, Vivien Denise; Schimmel, Tanja; Hintermann, Lukas, Chemistry - A European Journal, 2020, 26(1), 176-180

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Chloramine-T ,  Sodium iodide Solvents: Tetrahydrofuran ,  Water ;  10 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Riferimento
A facile synthesis of aryl iodides via potassium aryltrifluoroborates
Kabalka, George W.; Mereddy, Arjun R., Tetrahedron Letters, 2004, 45(2), 343-345

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Potassium iodide ,  Potassium bromate Catalysts: Hydrochloric acid Solvents: Acetic acid ,  Water ;  3 h, 80 °C
Riferimento
A convenient procedure for the iodination of arenes
Sathiyapriya, R.; Karunakaran, R. Joel, Journal of Chemical Research, 2006, (9), 575-576

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Potassium acetate ,  Iodine Solvents: 1,4-Dioxane ;  6 h, 90 °C
Riferimento
A Novel Approach to Access Aryl Iodides and Disulfides via Dehydrazination of Arylhydrazines and Arylsulfonylhydrazides
Balgotra, Shilpi; Kumar Verma, Praveen; Kour, Jaspreet; Gupta, Sorav; Vishwakarma, Ram A.; et al, ChemistrySelect, 2018, 3(10), 2800-2804

1-Iodonaphthalene Raw materials

1-Iodonaphthalene Preparation Products

1-Iodonaphthalene Fornitori

atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:90-14-2)1-Iodonaphthalene
Numero d'ordine:CL10998
Stato delle scorte:in Stock
Quantità:1g/5g/10g/100g
Purezza:95%+
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 27 November 2024 17:31
Prezzo ($):discuss personally

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